benzo[g]quinazolin-4(3H)-one
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3H-benzo[g]quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O/c15-12-10-5-8-3-1-2-4-9(8)6-11(10)13-7-14-12/h1-7H,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNFQXWHQGPGKGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C(=O)NC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30345815 | |
| Record name | benzo[g]quinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30345815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33987-00-7 | |
| Record name | benzo[g]quinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30345815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Significance of the Benzo G Quinazolin 4 3h One Scaffold in Medicinal Chemistry
The benzo[g]quinazolin-4(3H)-one core is a privileged scaffold in medicinal chemistry, prized for its versatile therapeutic potential. nih.gov The fusion of an additional benzene (B151609) ring to the quinazolinone system creates the this compound structure, which has been a focal point for the design and synthesis of compounds with a wide array of biological activities. nih.gov
Research has demonstrated that derivatives of this scaffold exhibit potent biological effects, including:
Anticancer and Antitumor Activity: Certain benzo[g]quinazolinone derivatives have shown significant inhibitory activity against various cancer cell lines. nih.gov
Antiviral Activity: Studies have explored the potential of these compounds as antiviral agents, with some demonstrating activity against viruses like herpes simplex (HSV-1 & 2) and coxsackievirus (CVB4). nih.gov
Antimicrobial and Antifungal Activity: A number of 2-thioxo-benzo[g]quinazolin-4(3H)-one derivatives have been evaluated for their in vitro activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains. researchgate.net
Enzyme Inhibition: Some derivatives have been investigated as inhibitors of specific enzymes, such as α-glucosidase, which is relevant in the context of diabetes treatment. semanticscholar.org
The structural modifications of the this compound skeleton, such as the introduction of different substituents, can significantly influence the resulting compound's biological activity and pharmacokinetic profile. ontosight.ai This adaptability makes it a valuable template for developing new drug candidates.
Overview of the Quinazolinone Class of Heterocycles
Benzo[g]quinazolin-4(3H)-one belongs to the larger class of compounds known as quinazolinones. Quinazolinones are fused heterocyclic systems containing a benzene (B151609) ring fused to a pyrimidinone ring. wikipedia.org The core structure is a quinazoline (B50416) with a carbonyl group. wikipedia.org There are two main isomers, 2-quinazolinone and 4-quinazolinone, with the 4-quinazolinone being the more common and extensively studied isomer. wikipedia.org
The quinazolinone nucleus is a fundamental component in numerous biologically active compounds and is found in over 200 naturally occurring alkaloids. omicsonline.org This scaffold is recognized for its stability, which has encouraged researchers to introduce various bioactive moieties to create new medicinal agents. omicsonline.orgfrontiersin.org
Derivatives of quinazolinone have been reported to possess a broad spectrum of pharmacological activities, including:
Antimicrobial and Antibacterial omicsonline.orgnih.gov
Antifungal omicsonline.orgnih.gov
Anti-inflammatory nih.govnih.gov
Antiviral nih.gov
Anticonvulsant nih.gov
Antimalarial nih.gov
The synthesis of quinazolinone derivatives can be achieved through various methods, often involving the condensation of amides with anilines bearing ortho nitrile, carboxylic acid, or amide groups. wikipedia.org
Natural Occurrence and Synthetic Analogues of Benzo G Quinazolin 4 3h One
Classical and Contemporary Synthesis Pathways of this compound and its Derivatives
The synthesis of the quinazolinone core is a well-established area of organic chemistry, with numerous strategies developed over the years. nih.gov These pathways often involve the formation of the pyrimidine (B1678525) ring onto a pre-existing benzene (B151609) structure.
Condensation reactions are a traditional and straightforward method for synthesizing quinazolinone derivatives. chim.it A classic example involves the reaction of an anthranilic acid derivative with a source of a one-carbon unit, such as formic acid or an orthoester. ijprajournal.com For instance, the thermolysis of 3-amino-2-naphthamide (B2473727) with carboxylic acids yields 2-substituted benzo[g]quinazolin-4(3H)-ones. researchgate.net This approach is valued for its simplicity and the availability of starting materials. ijprajournal.com Microwave-assisted, solvent-free conditions have also been employed to promote these condensation reactions, offering a greener and more efficient alternative to conventional heating. ijprajournal.com
A notable method is the Niementowski reaction, which involves the condensation of anthranilic acids with amides. researchgate.net Variations of this reaction can be performed under microwave irradiation to reduce reaction times. ijprajournal.com
Table 1: Examples of Condensation Reactions for Quinazolinone Synthesis
| Reactants | Reagents/Conditions | Product Type | Reference |
|---|---|---|---|
| 3-Amino-2-naphthamide, Carboxylic acids | Thermolysis | 2-Substituted benzo[g]quinazolin-4(3H)-ones | researchgate.net |
| Anthranilic acid, Ortho esters/amines | SrCl2·6H2O, room temp, solvent-free | 4(3H)-Quinazolinone derivatives | ijprajournal.comrsc.org |
Intramolecular cyclization is another fundamental strategy for the formation of the quinazolinone ring system. A key intermediate, N-(2-carboxyphenyl)formamide, can be cyclized to form the this compound core. This cyclization is often a subsequent step after an initial condensation or amidation reaction.
Modern approaches often utilize cascade or domino reactions where the cyclization occurs in situ. For example, the reaction of 2-aminobenzamides with aldehydes, followed by an oxidative dehydrogenation step, is a common method. organic-chemistry.org Similarly, aerobic oxidative cyclization, sometimes catalyzed by systems like laccase/DDQ, provides an environmentally friendly route to quinazolinones from o-anthranilamides and aldehydes. researchgate.net
Table 2: Examples of Cyclization Reactions for Quinazolinone Synthesis
| Starting Material | Reagents/Conditions | Product Type | Reference |
|---|---|---|---|
| o-Anthranilamides, Aldehydes | Laccase/DDQ, O2, aqueous media | Quinazolinones | researchgate.net |
| 2-Aminobenzamides, Aldehydes | p-Toluenesulfonic acid, PIDA | 4(3H)-Quinazolinones | organic-chemistry.org |
The use of transition metal catalysts has significantly advanced the synthesis of quinazolinones, allowing for milder reaction conditions and broader substrate scopes.
Palladium-catalyzed reactions are powerful tools for constructing C-N and C-C bonds, making them highly suitable for quinazolinone synthesis. nih.gov These methods often involve cross-coupling reactions. For instance, 2-aminobenzamides can be coupled with aryl halides in a palladium-catalyzed process to form quinazolin-4(3H)-ones. nih.gov
Carbonylative cyclization is another important palladium-catalyzed route. Reactions involving 2-bromoanilines, amines, ortho-esters, and carbon monoxide can produce 4(3H)-quinazolinones in good yields. rsc.org Furthermore, palladium catalysis enables the synthesis of complex, fused quinazolinone derivatives through processes like alkyne insertion and C-H annulation. nih.gov
Table 3: Examples of Palladium-Catalyzed Syntheses
| Reactants | Catalyst/Reagents | Key Transformation | Product Type | Reference |
|---|---|---|---|---|
| 2-Aminobenzamides, Aryl halides | Palladium catalyst | C-N coupling | Quinazoline-4(3H)-ones | nih.gov |
| 2-Bromoanilines, Amines, Ortho-esters, CO | Pd(OAc)2/BuPAd2 | Four-component carbonylative coupling | 4(3H)-Quinazolinones | rsc.org |
| 3-Arylquinazolinones, Alkynes | Palladium catalyst | Cyclization via C-H annulation | Fused quinazolinones | nih.gov |
Copper catalysts offer a more economical and environmentally friendly alternative to palladium for many organic transformations. nih.gov Copper-catalyzed methods for quinazolinone synthesis often involve Ullmann-type C-N coupling reactions. chim.it
One efficient method involves the reaction of 2-halobenzamides with nitriles, catalyzed by a copper Lewis acid, followed by an intramolecular SNAr reaction. organic-chemistry.orgresearchgate.net Copper catalysts also facilitate cascade reactions, such as the reaction of 2-bromobenzamides with various nitrogen sources like TMSN3. chim.it Additionally, copper-catalyzed aerobic oxidative reactions have been developed, for example, the reaction between 2-aryl indoles and amines under oxygen. organic-chemistry.org
Table 4: Examples of Copper-Catalyzed Syntheses
| Reactants | Catalyst/Reagents | Key Transformation | Product Type | Reference |
|---|---|---|---|---|
| 2-Halobenzamides, Nitriles | Cu(OAc)2, tBuOK | Nucleophilic addition/SNAr | Quinazolin-4(3H)-ones | chim.itorganic-chemistry.orgresearchgate.net |
| 2-Bromobenzamides, Aldehydes/Alcohols, TMSN3 | Copper catalyst | One-pot tandem reaction | Quinazoline-4(3H)-ones | chim.itresearchgate.net |
| 2-Aryl indoles, Amines/Ammonia | Copper catalyst, O2 | Oxidative ring opening/cyclization | Quinazolinones | chim.itorganic-chemistry.org |
In recent years, there has been a significant push towards developing synthetic methods that avoid the use of metal catalysts to enhance sustainability and reduce costs. mdpi.comresearchgate.net
One such approach involves the oxidative cyclization of 2-aminobenzamides with styrenes using an oxidant like di-tert-butyl peroxide (DTBP) and an additive such as p-toluenesulfonic acid (p-TsOH). mdpi.comresearchgate.net Iodine has also been used as a catalyst for the metal-free oxidative coupling of 2-aminobenzamides with aryl methyl ketones. organic-chemistry.org Another innovative metal-free method is the reaction of 2-aminobenzamides with thiols, which proceeds via a one-pot intermolecular annulation. rsc.org Furthermore, base-promoted SNAr reactions of ortho-fluorobenzamides with amides, followed by cyclization, provide a direct route to the quinazolinone core without the need for a metal catalyst. nih.gov
Table 5: Examples of Metal-Free Syntheses
| Reactants | Reagents/Conditions | Key Transformation | Product Type | Reference |
|---|---|---|---|---|
| 2-Aminobenzamides, Styrenes | DTBP, p-TsOH | Oxidative olefin bond cleavage | Quinazolin-4(3H)-ones | mdpi.comresearchgate.net |
| 2-Aminobenzamides, Aryl methyl ketones | I2 | Oxidative coupling | 2-Aryl quinazolin-4(3H)-ones | organic-chemistry.org |
| 2-Aminobenzamides, Thiols | One-pot, no external oxidant | Intermolecular annulation | 2-Aryl quinazolin-4(3H)-ones | rsc.org |
| ortho-Fluorobenzamides, Amides | Base (e.g., tBuOK) | SNAr/Cyclization | Quinazolin-4(3H)-ones | nih.gov |
Metal-Free Synthetic Approaches
Oxidative Olefin Bond Cleavage Protocols
A notable and efficient method for synthesizing quinazolin-4(3H)-ones involves the oxidative cleavage of olefin bonds. mdpi.com This approach provides a metal- and catalyst-free pathway to produce these valuable compounds in moderate to good yields. mdpi.comresearchgate.net The process typically utilizes readily available starting materials like o-aminobenzamides and various styrenes. mdpi.com
In a typical procedure, o-aminobenzamide and a substituted styrene (B11656) are reacted in the presence of an oxidant, such as di-tert-butyl peroxide (DTBP), and an additive like p-toluenesulfonic acid (p-TsOH) in a solvent such as dimethyl sulfoxide (B87167) (DMSO). mdpi.com The reaction proceeds through the initial oxidation of the styrene to an aldehyde, which then condenses with the o-aminobenzamide to form an imine intermediate. Subsequent cyclization and oxidation of this intermediate yield the final quinazolin-4(3H)-one product. mdpi.com
This method demonstrates significant functional group tolerance, as styrenes with both electron-donating groups (e.g., -OCH3, -C(CH3)3) and electron-withdrawing groups (e.g., -NO2, -F) can be successfully employed to generate the corresponding quinazolin-4(3H)-ones. mdpi.com The protocol is also applicable to the synthesis of related heterocyclic systems, such as benzothiadiazine-1,1-dioxides. mdpi.com The use of inexpensive and non-hazardous materials, along with its environmental friendliness, makes this synthetic strategy particularly appealing. mdpi.comresearchgate.net
Historically, oxidative cleavage of olefins has relied on reagents like ozone (ozonolysis), potassium permanganate (B83412) (KMnO4), and osmium tetroxide (OsO4). mdpi.comscielo.brthieme-connect.com However, these traditional methods often suffer from drawbacks such as the use of toxic metals, over-oxidation, and limited substrate scope. mdpi.com The development of catalyst-free oxidative cleavage protocols represents a significant advancement in sustainable organic synthesis. mdpi.comsemanticscholar.org
Microwave-Assisted and Ultrasound-Promoted Syntheses
Modern synthetic techniques such as microwave (MW) irradiation and ultrasound have been effectively utilized to accelerate the synthesis of quinazolinone derivatives, offering advantages in terms of efficiency and environmental impact. srce.hrujpronline.comujpronline.com
Microwave-Assisted Synthesis:
Microwave-assisted organic synthesis has emerged as a green and efficient method for preparing 4(3H)-quinazolinones. srce.hrscispace.com This technique often leads to significantly reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. scispace.comingentaconnect.com For instance, the condensation of anthranilic amide with various aldehydes or ketones can be efficiently catalyzed by antimony(III) trichloride (B1173362) (SbCl3) under solvent-free microwave irradiation, affording quinazolin-4(3H)-one derivatives in good to excellent yields within minutes. scispace.com The combination of microwave irradiation with phase-transfer catalysis, using catalysts like tetrabutylammonium (B224687) benzoate (B1203000) (TBAB), has also proven effective for reactions such as N-alkylation of the quinazolinone core. srce.hr These methods are often performed under solvent-free conditions, further enhancing their eco-friendly credentials. srce.hrscispace.com
Ultrasound-Promoted Synthesis:
Ultrasound irradiation is another non-conventional energy source that has been successfully applied to the synthesis of 4(3H)-quinazolinones. ujpronline.comujpronline.com Ultrasound-promoted synthesis can enhance reaction rates and yields, often under milder conditions than traditional methods. ujpronline.com For example, the condensation of a carboxylic acid, an anthranilic acid, and a primary aromatic amine can be carried out in the presence of an ionic liquid under ultrasonic irradiation to produce 4(3H)-quinazolinones. ujpronline.comresearchgate.net This approach benefits from a simple catalyst system and the absence of volatile organic solvents. ujpronline.com Similarly, a Niementowski-like reaction has been induced by ultrasound to synthesize 4(3H)-quinazoline derivatives from 2-aminobenzonitrile (B23959) and acyl chlorides in a solvent-free manner. ujpronline.comujpronline.com
| Synthetic Method | Key Features | Typical Catalysts/Reagents | Advantages | Reference |
|---|---|---|---|---|
| Microwave-Assisted Synthesis | Rapid heating, solvent-free options | SbCl3, TBAB | Short reaction times, high yields, eco-friendly | srce.hrscispace.com |
| Ultrasound-Promoted Synthesis | Enhanced reaction rates, mild conditions | Ionic liquids (e.g., BMImBF4), Yb(OTf)3 | Simple catalyst system, no organic solvent, good yields | ujpronline.comujpronline.com |
Biocatalytic Synthesis Routes (e.g., soluble di-iron monooxygenase)
Biocatalytic methods offer a green and highly selective alternative for the synthesis of complex organic molecules, including the precursors to this compound. A notable example is the use of soluble di-iron monooxygenases (SDIMOs). researchgate.netdntb.gov.ua
A recombinant soluble di-iron monooxygenase, PmlABCDEF, overexpressed in Escherichia coli, has been utilized as a whole-cell biocatalyst for the N-oxidation of various azaaromatic compounds, including quinazoline (B50416). researchgate.netdntb.gov.uamdpi.com This biocatalytic system can transform quinazoline into quinazoline 3-oxide with good yield and without the formation of side-oxidation products. researchgate.net Quinazoline 3-oxides are valuable intermediates in the synthesis of a variety of quinazoline analogues. dntb.gov.ua
Site-directed mutagenesis of the PmlABCDEF enzyme has been employed to alter its catalytic properties and regioselectivity. For instance, the A113G mutant of the PML monooxygenase exhibited a shift in N-oxidation preference, producing quinazoline-1-oxide, whereas the wild-type enzyme favors the formation of quinazoline-3-oxide. mdpi.com This ability to tailor the enzyme's active site allows for the production of specific N-oxide isomers that may be difficult to obtain through traditional chemical synthesis. mdpi.com
Furthermore, other dioxygenases, such as the α-ketoglutarate-dependent dioxygenase ftChyM, have been shown to be involved in the biosynthesis of the 4(3H)-quinazolinone scaffold in fungi. bohrium.com This enzyme catalyzes the oxidative cleavage of a C-N bond in a tripeptide precursor, which then spontaneously cyclizes to form the quinazolinone ring system. bohrium.com These findings highlight the potential of harnessing natural biosynthetic pathways for the production of quinazolinone-based compounds.
Functional Group Tolerance in Synthetic Strategies
The utility of a synthetic method is often defined by its tolerance to a wide range of functional groups, allowing for the creation of a diverse library of compounds. Several modern synthetic strategies for this compound and related quinazolinones exhibit excellent functional group tolerance.
A one-pot, three-component assembly reaction for the synthesis of 3,4-dihydroquinazolines and quinazolin-4(3H)-ones demonstrates high functional group tolerance, accommodating a diverse range of arenediazonium salts and nitriles. acs.org This allows for the incorporation of various substituents onto the quinazolinone core.
Similarly, a metal-free protocol for synthesizing quinazolin-4(3H)-ones via oxidative olefin bond cleavage shows broad substrate scope. mdpi.com It tolerates styrenes bearing both electron-donating groups (e.g., tert-butyl, methoxy) and electron-withdrawing groups (e.g., fluoro, nitro). mdpi.com This method has also been successfully applied to heteroatom-containing styrenes like 2-vinylpyridine. mdpi.com
Copper-catalyzed domino reactions for the synthesis of 2-substituted quinazolin-4(3H)-ones from alkyl halides and anthranilamides also exhibit wide functional group tolerance. organic-chemistry.org A hydrogen peroxide-mediated synthesis of quinazolin-4(3H)-ones from 2-amino-N-substituted benzamides is compatible with a variety of substituents on the N-aryl ring, including electron-donating (methyl, methoxy) and electron-withdrawing (fluoro, bromo) groups. acs.orgnih.gov This tolerance extends to aliphatic substituents like cyclopropyl (B3062369) and benzyl (B1604629) groups. acs.org
| Synthetic Method | Tolerated Functional Groups on Starting Materials | Reference |
|---|---|---|
| Oxidative Olefin Bond Cleavage | -C(CH3)3, -OCH3, -F, -NO2, pyridyl | mdpi.com |
| H2O2-Mediated Synthesis | -CH3, -OCH3, -F, -Br, cyclopropyl, benzyl, trifluoroethyl | acs.org |
| Three-Component Assembly | Various substituted arenediazonium salts and nitriles | acs.org |
| Copper-Catalyzed Domino Reaction | Wide range of functional groups | organic-chemistry.org |
Derivatization Strategies for Structural Diversification
The this compound scaffold serves as a versatile template for the development of new chemical entities through various derivatization strategies. These strategies primarily involve substitution at key positions of the quinazolinone ring system and molecular hybridization with other pharmacophores.
Substitution at Key Positions (e.g., 2, 3, 6, 8)
The biological activity of quinazolinone derivatives can be significantly modulated by introducing different substituents at various positions of the heterocyclic core.
Position 2: The introduction of substituents at the 2-position of the quinazolinone ring is a common strategy for structural diversification. rjptonline.org This can be achieved through various synthetic methods, such as the reaction of anthranilamides with aldehydes, which yields 2-substituted quinazolin-4(3H)-ones. organic-chemistry.org For instance, reacting 2-aminobenzamide (B116534) with different aldehydes in the presence of a catalyst can lead to a wide array of 2-aryl or 2-alkyl derivatives. scispace.com The nature of the substituent at this position can have a profound impact on the compound's properties.
Position 3: The 3-position of the quinazolinone ring is another critical site for modification. rjptonline.orgunipa.itnih.gov N-alkylation or N-arylation at this position is frequently employed to generate diverse libraries of compounds. srce.hr For example, 2-propyl-4(3H)-quinazolin-4-one can be N-alkylated using various alkylating agents under microwave irradiation in the presence of a phase-transfer catalyst. srce.hr The introduction of different aromatic or aliphatic groups at position 3 has been shown to influence the biological activity of benzo[g]quinazoline (B13665071) derivatives. mdpi.com
Positions 6 and 8: The benzene ring portion of the quinazolinone scaffold also offers opportunities for substitution, particularly at positions 6 and 8. unipa.it The introduction of substituents at these positions can be achieved by starting with appropriately substituted anthranilic acids or anthranilamides. rjptonline.org For example, the presence of bromo substituents at positions 6 and 8 in certain 2,3-disubstituted quinazolin-4(3H)-ones has been shown to be important for their antioxidant activity. unipa.it
| Position | Common Substituents | Synthetic Approach | Reference |
|---|---|---|---|
| 2 | Aryl, alkyl, heteroaryl | Condensation of anthranilamide with aldehydes | scispace.comorganic-chemistry.org |
| 3 | Alkyl, benzyl, aryl, heterocyclic moieties | N-alkylation/arylation of pre-formed quinazolinone | srce.hrunipa.it |
| 6 | Halo (e.g., Cl, Br), nitro, methoxy (B1213986) | Use of substituted anthranilic acid derivatives | rjptonline.orgunipa.it |
| 8 | Halo (e.g., Br), methyl, methoxy | Use of substituted anthranilic acid derivatives | rjptonline.orgunipa.it |
Molecular Hybridization with Other Pharmacophores
Molecular hybridization is a powerful strategy in drug design that involves combining two or more pharmacophoric units into a single molecule to create hybrid compounds with potentially enhanced or synergistic biological activities. researchgate.net The quinazolinone scaffold has been extensively used as a core structure for the development of such hybrids. researchgate.netnih.gov
A variety of heterocyclic systems have been linked to the quinazolinone ring, including:
Thiazole (B1198619) and Benzothiazole (B30560): The hybridization of quinazolinone with thiazole or benzothiazole moieties has been explored to create compounds with a range of biological activities. unipa.it
Pyrazoline and Isoxazoline (B3343090): The incorporation of pyrazoline or isoxazoline rings, often at the 3-position of the quinazolinone nucleus, has been investigated. ptfarm.pl
Triazole: Quinazolinone-1,2,3-triazole-acetamide hybrids have been synthesized and evaluated for their biological potential. semanticscholar.org
Isatin: Isatin-quinazoline hybrids have been designed and synthesized as potential antiproliferative agents. dovepress.com
Sulfonamides: The linkage of a sulfonamide moiety to the quinazolinone core has been explored in the design of new therapeutic agents. mdpi.com
Anticancer and Antiproliferative Activities
Derivatives of this compound have emerged as potent anticancer agents. Their mechanisms of action are multifaceted, involving direct cytotoxicity to cancer cells, induction of programmed cell death, and interference with cell cycle progression.
The cytotoxic effects of this compound derivatives have been documented across a wide array of human cancer cell lines. For instance, a series of 3-ethyl(methyl)-2-thioxo-2,3-dihydrobenzo[g]quinazolines demonstrated promising antiproliferative activity against the human breast adenocarcinoma (MCF-7) and liver carcinoma (HepG2) cell lines. nih.gov The half-maximal inhibitory concentrations (IC₅₀) for these compounds against MCF-7 cells ranged from 8.8 ± 0.5 to 10.9 ± 0.9 μM, and against HepG2 cells, the IC₅₀ values were between 26.0 ± 2.5 and 40.4 ± 4.1 μM. nih.gov
Further studies on other quinazolinone derivatives have confirmed their broad-spectrum cytotoxicity. A series of 2,3,6-substituted-quinazolin-4-ones were evaluated against various cancer cell lines, including lung (A549), colon (LoVo), liver (HepG2), and breast (MCF-7) cancer cells. researchgate.net Similarly, different quinazolin-4(3H)-one derivatives have shown potent cytotoxicity against human ovarian carcinoma (A2780) cells, with some compounds exhibiting IC₅₀ values in the sub-micromolar range, significantly more potent than the reference drug lapatinib. nih.gov
The antiproliferative activity has also been observed in leukemia cell lines. One derivative was found to inhibit the proliferation of L1210 and K562 leukemia cells by more than 50% at a concentration of 1 µg/mL. mdpi.com Another series of 4(3H)-quinazolinone derivatives containing a dithiocarbamate (B8719985) side chain also showed significant inhibitory activity against human myelogenous leukemia (K562) cells. acgpubs.org
Table 1: Cytotoxicity of this compound Derivatives in Various Cancer Cell Lines This table is interactive. You can sort and filter the data.
| Compound Class | Cell Line | Cancer Type | IC₅₀ (µM) | Source |
|---|---|---|---|---|
| 3-Ethyl(methyl)-2-thioxobenzo[g]quinazolines | MCF-7 | Breast Adenocarcinoma | 8.8 - 10.9 | nih.gov |
| 3-Ethyl(methyl)-2-thioxobenzo[g]quinazolines | HepG2 | Liver Carcinoma | 26.0 - 40.4 | nih.gov |
| Quinazolin-4(3H)-one hydrazides | A2780 | Ovarian Carcinoma | 0.14 - 0.84 | nih.gov |
| Quinazolin-4(3H)-one esters | A2780 | Ovarian Carcinoma | 0.49 - 2.98 | nih.gov |
| 2-Thioquinazolin-4(3H)-one conjugates | A549 | Lung Carcinoma | Not specified | mdpi.com |
| Sulfonamide benzoquinazolinones | MDA-MB-231 | Breast Cancer | 0.26 - 161.49 | researchgate.net |
| 2-Thioxobenzo[g]quinazoline derivatives | A549, PC-3, HCT-116 | Lung, Prostate, Colon | Not specified | nih.gov |
| Quinazolinone derivative | L1210, K562 | Leukemia | 5.8 | mdpi.com |
A key mechanism behind the anticancer activity of this compound derivatives is their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.
Flow cytometry analysis has shown that certain 2-thioxobenzo[g]quinazoline derivatives can disrupt the normal cell cycle distribution. For example, one compound was found to cause a significant accumulation of MCF-7 breast cancer cells in the G2/M phase of the cell cycle (34.6% compared to 9.5% in control cells). nih.gov Other derivatives from the same series led to cell accumulation in the G1 phase. nih.gov This interference with the cell cycle prevents cancer cells from dividing and proliferating.
Further mechanistic studies have confirmed that these compounds trigger apoptosis. The induction of apoptosis has been demonstrated through Annexin V-FITC staining and the detection of DNA fragmentation. nih.gov Some derivatives induced apoptosis in up to 30.76% of treated MCF-7 cells. nih.gov Research on other quinazolinone derivatives has shown they can induce apoptosis through the upregulation of cleaved PARP-1 and caspase-3, which are key executioner proteins in the apoptotic pathway. mdpi.com Studies on HepG-2 cells treated with specific quinazolinone derivatives showed impaired cell proliferation due to cell cycle arrest at the G2/M phase and a significant increase in early apoptosis. bue.edu.eg
Enhancing the efficacy of existing cancer therapies is a critical goal in oncology. This compound derivatives have shown the potential to act synergistically with established chemotherapeutic agents, leading to improved treatment outcomes.
A novel quinazolin-4(3H)-one derivative, identified as BIQO-19, exhibited synergistic antiproliferative activity when combined with gefitinib, a widely used EGFR tyrosine kinase inhibitor. nih.gov This combination was particularly effective in EGFR-TKI-resistant non-small cell lung cancer (NSCLC) cells. Flow cytometry analysis revealed that the combination treatment significantly increased the early apoptosis fraction from 17.6% with BIQO-19 alone to 43.5%, and total cell death increased from 27.1% to 50.9%. nih.gov
Another study highlighted a quinazolinone derivative that could be combined with 5-fluorouracil (B62378) (5-FU) to produce a synergistic cytotoxic effect on oral squamous cell carcinoma cells. bue.edu.eg In the realm of antimicrobial synergy, a quinazolinone compound used alongside piperacillin-tazobactam (B1260346) resulted in bactericidal synergy against MRSA, showcasing the scaffold's potential in combination therapies beyond cancer. cuni.cz
The therapeutic potential of this compound derivatives has been demonstrated in specific carcinoma models. Research has indicated that certain 4(3H)-quinazolinone derivatives exhibit selective activity against epidermoid carcinoma of the nasopharynx. acgpubs.org Nasopharyngeal carcinoma is a type of cancer that originates in the epithelial cells of the nasopharynx and is prevalent in certain geographic regions. mdpi.com
In the context of colorectal cancer, a quinazolinone chalcone (B49325) derivative was found to inhibit the PI3K/Akt/mTOR signaling pathway, a critical pathway for cell growth and survival, in human colon cancer cells (HCT-116). bue.edu.eg This compound also induced cell cycle arrest at the S and G2/M phases in these cells. bue.edu.eg Further evaluations of S-alkylated quinazolin-4(3H)-ones against HCT-116 cells showed potent antitumor activity, with some compounds displaying IC₅₀ values as low as 1.50 μM. nih.gov
Antimicrobial Activities
In addition to their anticancer properties, this compound derivatives have been investigated for their potential to combat microbial infections.
A synthesized series of 2-thioxo-benzo[g]quinazolin-4(3H)-one derivatives was evaluated for in vitro antimicrobial activity against a panel of bacteria. researchgate.netnih.gov The findings revealed that many of the tested compounds possess strong activity against both Gram-positive and Gram-negative bacteria. nih.gov Specifically, potent activity was observed against Gram-positive species such as Bacillus subtilis and Staphylococcus aureus, and significant antibacterial action was noted against Gram-negative bacteria, particularly Escherichia coli. researchgate.netnih.gov
The structure-activity relationship of the 4(3H)-quinazolinone core has been explored, leading to the discovery of compounds with potent activity against methicillin-resistant S. aureus (MRSA) strains. nih.gov These antistaphylococcal quinazolones are believed to exert their effect by targeting Penicillin-Binding Protein 2a (PBP2a), an enzyme that confers resistance to β-lactam antibiotics in MRSA. cuni.cznih.gov One particular compound demonstrated potent activity against all tested S. aureus strains, including those resistant to vancomycin (B549263) and linezolid, with MIC values of ≤0.5 μg/mL. nih.gov
Table 2: Antibacterial Spectrum of this compound Derivatives This table is interactive. You can sort and filter the data.
| Compound Class | Bacterial Species | Gram Stain | Activity | Source |
|---|---|---|---|---|
| 2-Thioxo-benzo[g]quinazolin-4(3H)-one derivatives | Bacillus subtilis | Positive | Strong | researchgate.netnih.gov |
| 2-Thioxo-benzo[g]quinazolin-4(3H)-one derivatives | Staphylococcus aureus | Positive | Strong | researchgate.netnih.gov |
| 2-Thioxo-benzo[g]quinazolin-4(3H)-one derivatives | Escherichia coli | Negative | Significant | researchgate.netnih.gov |
| 4(3H)-Quinazolinone derivatives | Methicillin-resistant S. aureus (MRSA) | Positive | Potent | nih.gov |
| 4(3H)-Quinazolinone derivatives | Vancomycin-resistant S. aureus | Positive | Potent (MIC ≤0.5 µg/mL) | nih.gov |
| 4(3H)-Quinazolinone derivatives | Linezolid-resistant S. aureus | Positive | Potent (MIC ≤0.5 µg/mL) | nih.gov |
Antifungal Efficacy (e.g., Candida albicans, Candida glabrata, Aspergillus niger, Curvularia lunata, Aspergillus fumigatus, Syncephalastrum racemosum, Geotricum candidum, Cryptococcus neoformans, Candida tropicalis, Penicillium expansum, Microsporum canis, Trichophyton mentagrophytes)
Derivatives of this compound have demonstrated significant antifungal properties against a wide range of fungal species. In one extensive study, 2-thioxo-benzo[g]quinazolin-4(3H)-one derivatives were evaluated against ten fungal strains, including Aspergillus fumigatus, Syncephalastrum racemosum, Geotricum candidum, Candida albicans, Aspergillus niger, Cryptococcus neoformans, Candida tropicalis, Penicillium expansum, Microsporum canis, and Trichophyton mentagrophytes. researchgate.net Several of the tested compounds exhibited strong antifungal activity against many of these fungi, with amphotericin B used as a reference drug. researchgate.net
Further investigations have focused on the efficacy against Candida species. Some benzo[g]quinazoline derivatives have been identified as potent agents against candidiasis, particularly C. albicans. nih.gov A series of 4(3H)-quinazolinones also showed potent activity against both Candida albicans and Candida glabrata. acgpubs.org The mechanism of action for some derivatives is thought to involve the inhibition of lanosterol (B1674476) 14 α-demethylase (CYP51), a key enzyme in fungal cell membrane biosynthesis. nih.gov
Table 3: Antifungal Activity of this compound Derivatives
| Compound Type | Fungal Strain | Activity/Measurement | Reference |
|---|---|---|---|
| 2-Thioxo-benzo[g]quinazolin-4(3H)-one derivatives | A. fumigatus, S. racemosum, G. candidum, C. albicans, A. niger, C. neoformans, C. tropicalis, P. expansum, M. canis, T. mentagrophytes | Strong antifungal activity against many strains | researchgate.net |
| Benzo[g]quinazoline derivatives | Candida albicans | Good agents against candidiasis | nih.gov |
| 4(3H)-Quinazolinone derivatives | Candida albicans, Candida glabrata | Potent activity against both strains | acgpubs.org |
| 6,8-Dibromo-4(3H)quinazolinone derivative | C. albicans, A. flavus | Potent in vitro antifungal activity | acgpubs.org |
Antiviral Activities (e.g., Anti-HIV-1)
The antiviral potential of the quinazolinone scaffold has been an area of active research. Derivatives of 2-phenyl-3-substituted quinazolin-4(3H)-ones have been reported to possess anti-HIV activity. internationalscholarsjournals.comnih.gov In one study, a series of novel 2,3-disubstituted quinazolin-4(3H)-ones were synthesized and evaluated for their in vitro antiviral activity against HIV. nih.gov The inhibitory effects on HIV-1 replication were assessed by monitoring the inhibition of the virus-induced cytopathic effect in MT-4 cells using the MTT assay. nih.gov Although some compounds displayed cytotoxicity, this line of research highlights the potential of the quinazolinone core in the design of new antiviral agents. nih.gov
Anti-inflammatory Activities
The this compound scaffold is a recognized pharmacophore with significant anti-inflammatory properties. jst.go.jpontosight.ai Numerous studies have synthesized and evaluated various derivatives for their ability to mitigate inflammation. For instance, some novel 6,8-diiodo-2-methyl-3-substituted-quinazolin-4(3H)-ones demonstrated considerable anti-inflammatory activity in the carrageenan-induced hind paw edema test in rats. nih.gov Similarly, a series of 2-(2,4-disubstituted-thiazol-5-yl)-3-aryl-4(3H)-quinazolinone derivatives showed significant efficacy in an in vivo model of inflammation. acgpubs.org The anti-inflammatory potential of this class of compounds makes them promising candidates for the development of new therapeutic agents for inflammatory conditions. jst.go.jpnih.gov
Antimalarial Activities
Quinazolinone derivatives have emerged as a promising class of compounds in the search for new antimalarial drugs, particularly in light of growing resistance to conventional therapies. nih.gov Research has shown that certain 4-quinazolinone derivatives exhibit antimalarial activity against Plasmodium berghei in mice. nih.gov These compounds are often designed based on the structure of febrifugine, a natural alkaloid known for its antimalarial properties. nih.gov The 4-quinazolinone moiety is considered crucial for this biological activity. nih.gov The development of these synthetic analogues offers the advantage of simpler synthetic routes and lower costs compared to existing drugs. nih.gov
Analgesic Activities
Several studies have highlighted the potential of this compound derivatives as analgesic agents. A series of novel 2-benzylamino-3-substituted quinazolin-4(3H)-ones demonstrated significant analgesic activity, with one compound showing potency comparable to the standard drug diclofenac (B195802) sodium. nih.gov The synthesis of these compounds involved the nucleophilic substitution of the thiomethyl group of 3-amino-2-methylthio quinazolin-4(3H)-one with benzylamine, followed by treatment with various aldehydes and ketones. nih.gov
In another study, quinazolin-4(3H)-one, 2-methyl-4(3H)-quinazolinone, and 2-phenyl-4(3H)-quinazolin-4(3H)-one were synthesized and evaluated for their analgesic properties using the acetic acid-induced writhing test in mice. jddtonline.info All three compounds exhibited significant analgesic activity. jddtonline.info Notably, the 2-phenyl substituted derivative demonstrated higher activity than both the 2-methyl and the unsubstituted quinazolin-4(3H)-one, and its potency was found to be greater than the standard drugs, aspirin (B1665792) and indomethacin. jddtonline.info
Further research on 7-chloro-2-methyl-4H-benzo[d] mdpi.comsapub.org-oxazin-4-one and 3-amino-7-chloro-2-methyl-quinazolin-4(3H)-one also revealed significant analgesic effects in the acetic acid-induced writhing model in mice, with percentage inhibitions ranging from 74.67% to 83.80%. researchgate.net Additionally, novel 2-methylthio-3-substituted quinazolin-4-(3H)-ones were synthesized, and several of these compounds displayed more potent analgesic activity than diclofenac sodium. jst.go.jp The substitution at the 2 and 3 positions of the quinazoline ring has been identified as a key factor for significant analgesic activity. japsonline.com
| Compound Series | Key Findings | Reference |
|---|---|---|
| 2-Benzylamino-3-substituted quinazolin-4(3H)-ones | Significant analgesic activity, with one compound equipotent to diclofenac sodium. | nih.gov |
| Quinazolin-4(3H)-one, 2-Methyl-4(3H)-quinazolinone, 2-Phenyl-4(3H)-quinazolin-4(3H)–one | All showed significant activity; 2-phenyl derivative was more potent than aspirin and indomethacin. | jddtonline.info |
| 7-Chloro-2-methyl-quinazolin-4(3H)-one derivatives | Exhibited significant analgesic activity with 74.67-83.80% inhibition in the writhing test. | researchgate.net |
| 2-Methylthio-3-substituted quinazolin-4-(3H)-ones | Several compounds showed more potent analgesic activity than diclofenac sodium. | jst.go.jp |
Central Nervous System (CNS) Activities
Derivatives of quinazolin-4(3H)-one have been extensively investigated for their effects on the central nervous system, demonstrating a broad spectrum of activities including anticonvulsant, sedative-hypnotic, and antidepressant-like effects. omicsonline.orgjapsonline.com
Anticonvulsant Properties
The quinazolin-4(3H)-one scaffold is a well-established pharmacophore for anticonvulsant activity. mdpi.comnih.gov Research has shown that substitutions at positions 2 and 3 are crucial for anticonvulsant potency. mdpi.com A study on 2,3-disubstituted quinazolin-4(3H)-one derivatives revealed their potential as positive allosteric modulators of the GABAA receptor at the benzodiazepine (B76468) binding site. mdpi.com In the pentylenetetrazole (PTZ)-induced seizure model in mice, many of these compounds exhibited significant anticonvulsant activity. mdpi.com
Another study evaluated a series of newly synthesized quinazoline-4(3H)-ones in both maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizure models. nih.gov Several compounds displayed notable protection against PTZ-induced convulsions, with some being more potent than the standard drug ethosuximide. nih.gov Structure-activity relationship studies indicated that a butyl substitution at position 3 significantly contributes to preventing seizure spread and raising the seizure threshold. nih.gov Similarly, other research has confirmed the anticonvulsant potential of various substituted quinazolinones, with some derivatives showing excellent protection against MES-induced convulsions, comparable or even superior to standard drugs like phenytoin (B1677684) and carbamazepine. mdpi.com The presence of a chlorine atom at position 7 on the quinazolinone system has also been found to favor anticonvulsant activity. mdpi.com
| Compound Series | Experimental Model | Key Findings | Reference |
|---|---|---|---|
| 2,3-Disubstituted quinazolin-4(3H)-ones | PTZ-induced seizures | Act as positive allosteric modulators of the GABAA receptor; showed significant anticonvulsant activity. | mdpi.com |
| Substituted quinazoline-4(3H)-ones | MES and scPTZ | Butyl substitution at position 3 was significant for activity; some compounds were more potent than ethosuximide. | nih.gov |
| (E)-3-(5-((sub-phenylamino) methyl)-1,3,4-thiadiazol-2-yl)-2styrylquinazolin-4(3H)-one derivatives | MES convulsions | Eight compounds showed excellent anticonvulsant efficacy, potentially better than phenytoin and carbamazepine. | mdpi.com |
Sedative and Hypnotic Effects
The quinazolinone nucleus is historically associated with sedative-hypnotic effects, with methaqualone being a well-known example. omicsonline.orgnih.gov Methaqualone, a 2-methyl-3-o-tolyl-4(3H)-quinazolinone, acts as a positive allosteric modulator at several GABAA receptor subtypes. nih.gov Its sedative and hypnotic properties are attributed to its interaction with these receptors. nih.gov
More recent studies have explored other quinazolinone derivatives for these effects. For instance, a series of 4(3H)-quinazolinones carrying 1,3,4-thiadiazole (B1197879) derivatives were synthesized and evaluated, with some showing both anticonvulsant and sedative-hypnotic activities. acgpubs.org However, other research has focused on developing quinazolinone-based anxiolytics that are devoid of sedative side effects. benthamscience.comresearchgate.net By introducing electronegative groups into the quinazolinone nucleus, researchers have successfully synthesized compounds that exhibit anxiolytic and antidepressant-like actions without inducing sedation in rodent models. benthamscience.comresearchgate.net
Antidepressant-like Effects (e.g., 5-HT7 Receptor Antagonism)
The antagonism of the 5-HT7 receptor is a recognized mechanism for producing antidepressant-like effects. acgpubs.orgnih.gov A series of 4(3H)-quinazolinones incorporating an aminobutyramide moiety, which is characteristic of neuroleptics, was prepared. acgpubs.org One compound from this series demonstrated antagonistic activity at the 5-HT7 receptor, leading to antidepressant-like effects. acgpubs.org
In a broader effort to discover new 5-HT7 receptor antagonists, a library of quinazolinone derivatives with various substituents on the aromatic rings and different carbon chain lengths was synthesized and tested. researchgate.net Many of these compounds, particularly those with an o-methoxy or o-ethoxy substituent, showed high binding affinities to the 5-HT7 receptor. researchgate.net Subsequent in vivo studies confirmed the antidepressant activity of some of these synthesized compounds in the forced swimming test in mice. researchgate.net
Antihypertensive Activities (e.g., β1-Adrenergic Receptor Selectivity)
Quinazoline derivatives have been developed as effective antihypertensive agents, with some acting as α1-adrenergic receptor antagonists. nih.gov For example, prazosin, a well-known antihypertensive drug, is a quinazoline derivative that selectively blocks postsynaptic α1-adrenergic receptors. nih.gov
Research into new quinazoline-based compounds has yielded derivatives with potent antihypertensive activity. A series of 7-substituted-3-(4-(3-(4-substitutedphenyl)-4,5-dihydroisoxazol-5-yl)phenyl)-2-substituted quinazolin-4(3H)-ones were synthesized and evaluated in vivo. nih.gov Several of these compounds exhibited significant antihypertensive effects, with two in particular showing potent activity comparable to prazosin. nih.gov These compounds are believed to exert their effects through α1-adrenergic receptor blockade without causing reflex tachycardia. nih.gov While the provided information focuses on α1-adrenergic antagonism, the broader class of adrenoceptors, including β1-receptors, are key targets in blood pressure regulation. guidetopharmacology.org
Antioxidant Activities
The this compound scaffold has also been investigated for its antioxidant potential. sapub.orgresearchgate.net The antioxidant properties of these compounds are often evaluated using methods such as the DPPH radical scavenging assay and the ferric reducing antioxidant power (FRAP) assay. sapub.orgnih.gov
Studies have shown that the antioxidant activity is related to the presence of the quinazolin-4(3H)-one ring and the nature of its substituents. sapub.org For instance, the introduction of hydroxyl groups, particularly in the ortho position on a phenyl substituent, can enhance antioxidant and metal-chelating properties. researchgate.net One study identified 2-(2,3-dihydroxyphenyl)quinazolin-4(3H)-one as a potent antioxidant. researchgate.net
In an investigation of a series of 2-phenoxy-benzo[g]triazoloquinazolines, several compounds demonstrated good antioxidant activity. nih.gov The compounds with lactam and thiolactam groups showed the highest activity in the DPPH radical scavenging assay. nih.gov These findings suggest that the this compound core can serve as a valuable template for designing new antioxidant agents.
| Compound Series | Assay Method | Key Findings | Reference |
|---|---|---|---|
| Heterocyclic quinazolin-4(3H)-one derivatives | DPPH, Nitric oxide scavenging | Activity related to the quinazolin-4(3H)-one ring and fused heterocyclic rings. | sapub.org |
| 2-Substituted quinazolin-4(3H)-ones | DPPH, ABTS, TEAC-CUPRAC | Presence of hydroxyl groups on the phenyl ring enhances activity; 2-(2,3-dihydroxyphenyl)quinazolin-4(3H)-one was a potent antioxidant. | researchgate.net |
| 2-Phenoxy-benzo[g]triazoloquinazolines | DPPH, FRAP, RPC | Compounds with lactam and thiolactam groups showed the highest DPPH scavenging activity. | nih.gov |
Research Findings on the Anti-tuberculosis Activities of this compound Remain Elusive
Despite a comprehensive review of available scientific literature, specific research detailing the anti-tuberculosis activities of the chemical compound This compound and its derivatives could not be identified. The performed searches focused on locating studies that evaluated this particular structural isomer for its efficacy against Mycobacterium tuberculosis, the causative agent of tuberculosis.
The investigation sought to uncover detailed research findings, including data on minimum inhibitory concentrations (MIC) and structure-activity relationships (SAR) that would be necessary to construct an authoritative article on the subject as outlined. However, the search results did not yield any studies specifically centered on the this compound scaffold for anti-tuberculosis drug discovery.
While the broader class of quinazolin-4(3H)-one derivatives has been a subject of significant interest in medicinal chemistry for developing new anti-tuberculosis agents, with numerous publications reporting on their synthesis and biological evaluation, this research does not extend to the specific benzo[g] isomer. sci-hub.sehilarispublisher.comddtjournal.comresearchgate.netdovepress.com Studies on related but structurally distinct compounds, such as benzo[h]quinazolines and benzo[g]isoquinoline-5,10-diones, have been reported, but these fall outside the strict scope of the requested chemical entity. rsc.org
Therefore, due to the absence of specific data in the scientific literature concerning the anti-tuberculosis properties of this compound, it is not possible to provide an article with the requested detailed research findings and data tables for this specific compound. Further research would be required to explore the potential of this particular chemical scaffold as an anti-tuberculosis agent.
Mechanistic Studies and Target Identification
Enzyme Inhibition Profiles
Derivatives of the quinazolin-4(3H)-one scaffold, including the benzo[g] fused ring system, have demonstrated inhibitory activity against a diverse range of enzymes. This multi-targeted potential is a key area of research. nih.govmdpi.com
The inhibition of tyrosine kinases is a well-documented activity of quinazolinone-based molecules. nih.gov A series of novel 2-(4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydrobenzo[g]quinazolin-2-ylthio)-N-substituted acetamide derivatives were synthesized and evaluated as dual EGFR/HER2 inhibitors. nih.govresearchgate.net Several of these compounds exhibited potent inhibitory activity against both enzymes, with some showing greater potency than the reference drug erlotinib. nih.govresearchgate.net
Notably, compound 8 from this series was identified as the most potent against both EGFR and HER2, with IC50 values of 0.009 µM and 0.021 µM, respectively. nih.govresearchgate.net Other related quinazolin-4(3H)-one derivatives have also shown significant inhibitory action against CDK2 and VEGFR2. nih.govmdpi.com For instance, certain derivatives displayed strong enzyme inhibitory activity against CDK2 (IC50 = 0.173 ± 0.012 µM) and HER2 (IC50 = 0.079 ± 0.015 µM). nih.gov Molecular docking studies suggest that these compounds can act as either ATP-competitive or non-competitive inhibitors, depending on the specific derivative and the target kinase. nih.gov For example, analysis of derivatives 2i and 3i revealed they act as ATP non-competitive type-II inhibitors against CDK2, while functioning as ATP competitive type-I inhibitors against EGFR. nih.gov
| Compound | Target Kinase | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) |
|---|---|---|---|---|
| Benzo[g]quinazolin-4(3H)-one Derivative 6 | EGFR | 0.012 | Erlotinib | 0.047 |
| This compound Derivative 6 | HER2 | 0.021 | Erlotinib | 0.071 |
| This compound Derivative 8 | EGFR | 0.009 | Erlotinib | 0.047 |
| This compound Derivative 8 | HER2 | 0.021 | Erlotinib | 0.071 |
| This compound Derivative 10 | EGFR | 0.022 | Erlotinib | 0.047 |
| This compound Derivative 10 | HER2 | 0.044 | Erlotinib | 0.071 |
| This compound Derivative 16 | EGFR | 0.026 | Erlotinib | 0.047 |
| This compound Derivative 16 | HER2 | 0.069 | Erlotinib | 0.071 |
| Quinazolin-4(3H)-one Derivative 2i | CDK2 | 0.173 ± 0.012 | Imatinib | 0.131 ± 0.015 |
| Quinazolin-4(3H)-one Derivative 3i | HER2 | 0.079 ± 0.015 | Lapatinib | 0.078 ± 0.015 |
Aurora kinases are key regulators of mitosis, and their inhibition is a strategy in cancer therapy. acs.orgresearchgate.net Derivatives of quinazolin-4(3H)-one have been identified as a new template for inhibitors of Aurora Kinase A (AKA). nih.gov A newly designed and synthesized derivative, BIQO-19, demonstrated effective inhibition of activated AKA (p-AKA) expression in non-small cell lung cancer (NSCLC) cells, including those resistant to EGFR-tyrosine kinase inhibitors (EGFR-TKI). nih.gov The inhibition of AKA by this compound led to G2/M phase cell cycle arrest and subsequent apoptosis in H1975 NSCLC cells. nih.gov This highlights the potential of the quinazolin-4(3H)-one scaffold in developing novel Aurora kinase inhibitors. nih.gov
The quinazolinone scaffold is the basis for a new class of antibacterial agents with a unique mechanism of action against Methicillin-Resistant Staphylococcus aureus (MRSA). nih.gov These compounds target cell wall biosynthesis by binding to an allosteric site on penicillin-binding protein 2a (PBP2a). nih.gov PBP2a is the enzyme responsible for conferring resistance to most β-lactam antibiotics in MRSA. nih.gov
The binding of the quinazolinone to the allosteric site of PBP2a triggers a conformational change that opens the active site. nih.gov This makes the active site, which is normally not inhibited by β-lactam antibiotics, vulnerable to inhibition. nih.gov This allosteric mechanism allows quinazolinones to act synergistically with β-lactam antibiotics like piperacillin, effectively restoring their activity against MRSA. nih.gov The collective effect is the impairment of cell wall biosynthesis, leading to a bactericidal outcome. nih.gov
Dihydrofolate reductase (DHFR) is an essential enzyme for the synthesis of nucleic acids and is a validated target for antimicrobial and anticancer therapies. jpionline.orgwikipedia.org A number of quinazolin-4(3H)-one analogs have been designed and synthesized as DHFR inhibitors. nih.gov Studies have shown that these compounds can effectively inhibit mammalian DHFR. For example, in one study, compounds 28, 30, and 31 were the most active DHFR inhibitors with IC50 values of 0.5 µM, 0.4 µM, and 0.4 µM, respectively. nih.gov Molecular modeling studies indicate that these compounds can fit within the active site of human DHFR. nih.govnih.gov The quinazolinone nucleus and substituents at various positions contribute to the DHFR inhibition. nih.gov
| Compound | Target | IC50 (µM) |
|---|---|---|
| Quinazolinone Analog 28 | Mammalian DHFR | 0.5 |
| Quinazolinone Analog 30 | Mammalian DHFR | 0.4 |
| Quinazolinone Analog 31 | Mammalian DHFR | 0.4 |
| 2,3,6-substituted quinazolin-4(3H)-one 5 | Bovine Liver DHFR | 0.02 |
| 2-mercapto-quinazolin-4(3H)-one 6 | Bovine Liver DHFR | 0.01 |
Histone deacetylases (HDACs) are enzymes that play a crucial role in gene expression regulation, and their inhibition is a therapeutic strategy for cancer. nih.gov Novel quinazoline-4-(3H)-one derivatives have been designed to act as HDAC inhibitors, with a particular focus on HDAC6. nih.govnih.gov In one study, a series of derivatives were synthesized using the quinazoline-4-(3H)-one moiety as the "cap" group and benzhydroxamic acid as the zinc-binding group. nih.govnih.gov
Screening against various HDAC classes revealed that compound 5b was a potent and selective inhibitor of HDAC6 with an IC50 value of 150 nM. nih.gov Another study identified compound 4b, (E)-3-(2-Ethyl-7-fluoro-4-oxo-3-phenethyl-3,4-dihydroquinazolin-6-yl)-N-hydroxyacrylamide, as the most potent HDAC6 inhibitor with an IC50 of 8 nM. researchgate.netbohrium.com These inhibitors were found to increase the acetylation of α-tubulin, a non-histone protein substrate of HDAC6. nih.govresearchgate.netbohrium.com
| Compound | Target | IC50 |
|---|---|---|
| Quinazolin-4-(3H)-one derivative 5b | HDAC6 | 150 nM |
| (E)-3-(2-Ethyl-7-fluoro-4-oxo-3-phenethyl-3,4-dihydroquinazolin-6-yl)-N-hydroxyacrylamide (4b) | HDAC6 | 8 nM |
| N-Hydroxy-3-(2-methyl-4-oxo-3-phenethyl-3,4-dihydro-quinazolin-7-yl)-acrylamide (3f) | HDAC6 | 29 nM |
The phosphoinositide 3-kinase (PI3K) signaling pathway is critical for cell growth and survival, and its dysregulation is common in cancer. nih.gov Quinazolin-4(3H)-one derivatives have been developed as inhibitors of PI3K. mdpi.comnih.gov A series of N-(2-methoxy-5-(3-substituted quinazolin-4(3H)-one-6-yl)-pyridin-3-yl)phenylsulfonamide compounds were synthesized and evaluated for their inhibitory activity. nih.gov
The results showed that compounds (S)-C5 and (S)-C8 displayed potent inhibitory activity against PI3Ks, particularly against the PI3Kα isoform. nih.gov These findings suggest that the quinazolin-4(3H)-one scaffold can be effectively utilized to design potent PI3K inhibitors for anticancer applications. nih.gov
Receptor Modulation
In addition to enzyme inhibition, derivatives of the quinazolin-4(3H)-one core have been shown to modulate the activity of various receptors, indicating their potential in treating a range of neurological and other disorders.
Research into quinazolin-4-one derivatives has revealed their activity as negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 7 (mGlu7). One study identified that out of a large library of compounds, only those with a quinazolinone chemotype were active. Specifically, 3-methyl-2,6-diphenylquinazolin-4(3H)-one (A9-1 ) and 2-(2-chlorophenyl)-3-methyl-6-phenylquinazolin-4(3H)-one (A9-3 ) exhibited mGlu7 NAM activity with IC50 values of 6.5 µM and 4.65 µM, respectively. Further optimization led to the discovery of 2-(2-Chlorophenyl)-6-(2,3-dimethoxyphenyl)-3-methylquinazolin-4(3H)-one (A9-7 ) with an mGlu7 IC50 of 6.14 µM.
Furthermore, the broader class of quinazolinones has been investigated for their interaction with GABA-A receptors. Molecular docking studies have suggested that 2,3-disubstituted-4(3H)-quinazolinone derivatives have the potential to act as GABAergic molecules with higher binding energy to the GABA-A receptor than diazepam. However, it is important to note that these studies are on related but structurally distinct quinazolinone derivatives and not the specific this compound core.
| Compound | Receptor Target | Modulatory Activity | IC50 (µM) |
|---|---|---|---|
| A9-1 (3-methyl-2,6-diphenylquinazolin-4(3H)-one) | mGlu7 | Negative Allosteric Modulator | 6.5 |
| A9-3 (2-(2-chlorophenyl)-3-methyl-6-phenylquinazolin-4(3H)-one) | mGlu7 | Negative Allosteric Modulator | 4.65 |
| A9-7 (2-(2-Chlorophenyl)-6-(2,3-dimethoxyphenyl)-3-methylquinazolin-4(3H)-one) | mGlu7 | Negative Allosteric Modulator | 6.14 |
PPARγ and SUR Agonism
Derivatives of the quinazolin-4(3H)-one core structure have been reported to act as agonists for both Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and the Sulfonylurea Receptor (SUR). nih.gov Agonism at these targets suggests potential roles in metabolic regulation and ion channel modulation, respectively. PPARγ is a key regulator of glucose metabolism and inflammation, and its activation has been explored for therapeutic benefits in conditions like Gulf War Illness by reducing neuroinflammation. plos.org
Cellular Mechanisms of Action
The biological effects of this compound derivatives are manifested through several distinct cellular mechanisms, ranging from cytoskeletal disruption to the modulation of critical signaling pathways that govern cell life and death.
Microtubule Polymerization Inhibition
A significant mechanism of action for several quinazolin-4(3H)-one analogues is the inhibition of microtubule polymerization. nih.govnih.gov Tubulin, the protein subunit of microtubules, is a crucial component of the cellular cytoskeleton, playing a central role in mitosis. nih.govnih.gov By interfering with tubulin assembly, these compounds disrupt the formation of the mitotic spindle, a critical structure for cell division.
Research has shown that certain 2-styrylquinazolin-4(3H)-ones and related analogues bind to the colchicine binding pocket on tubulin. nih.gov This interaction prevents the polymerization of tubulin heterodimers into microtubules. nih.govacs.org The consequences of this inhibition are significant, leading to an arrest of the cell cycle in the G2/M phase. nih.gov
Specific analogues, such as 2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one (Compound 39) and 2-(2-methoxystyryl)quinazolin-4(3H)-one (Compound 64), have demonstrated potent inhibition of tubulin polymerization, resulting in reduced microtubule formation. nih.govnih.gov Compound 39, in particular, showed complete inhibition of tubulin polymerization and induced G2/M cell cycle arrest to a degree equivalent to the known tubulin inhibitor, nocodazole. nih.gov The potency of these compounds often correlates with their cytotoxicity against various human cancer cell lines. nih.govnih.gov
Table 1: Activity of Quinazolin-4(3H)-one Analogues on Tubulin Polymerization
| Compound | Structure/Substitution | Effect on Tubulin Polymerization | Cell Cycle Effect | Reference |
|---|---|---|---|---|
| Compound 39 | 2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one | Complete Inhibition | G2/M Arrest | nih.gov |
| Compound 64 | 2-(2-methoxystyryl)quinazolin-4(3H)-one | Inhibition (Reduced Microtubule Formation) | G2/M Arrest | nih.govnih.gov |
| Compound 65 | 2-(3-methoxystyryl)quinazolin-4(3H)-one | Inhibition (Reduced Microtubule Formation) | Not Specified | nih.govnih.gov |
| Compound 5f | 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin- 2(1H)-one | Inhibition (IC50 0.77 μM) | G2/M Arrest | acs.org |
Signaling Pathway Modulation (e.g., CDK1/cyclin B complex activation)
The arrest of cells in the G2/M phase by microtubule inhibitors is intrinsically linked to the modulation of key cell cycle regulators. The Cyclin-dependent kinase 1 (CDK1)/cyclin B complex is the master regulator of entry into mitosis. nih.govnih.gov Its activation is a critical step for the G2 to M phase transition. embopress.orgembopress.org The activity of the CDK1/cyclin B complex is tightly controlled; it is kept inactive during the G2 phase and is activated at the onset of prophase, initiating mitotic events. nih.gov
While direct activation of the CDK1/cyclin B complex by this compound is not the primary mechanism, the disruption of microtubule dynamics triggers the spindle assembly checkpoint. This checkpoint prevents the premature separation of sister chromatids, effectively holding the cell in mitosis and impacting the downstream regulation and eventual inactivation of the CDK1/cyclin B complex. Furthermore, some quinazolin-4(3H)-one derivatives have been shown to be potent inhibitors of other kinases, such as CDK2, HER2, and EGFR, indicating a broader capacity to modulate cellular signaling pathways. nih.gov
Apoptosis Induction Pathways
A frequent outcome of the cellular stress induced by quinazolin-4(3H)-one derivatives is the initiation of apoptosis, or programmed cell death. jofamericanscience.orgnih.gov These compounds can trigger apoptosis through multiple pathways.
One key mechanism is the activation of caspases, a family of proteases that execute the apoptotic program. jofamericanscience.org Quinazoline-based compounds have been identified as potent caspase activators. jofamericanscience.org The activation of initiator caspases leads to a cascade that culminates in the activation of effector caspases, such as caspase-3 and caspase-7, which then cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. jofamericanscience.orgnih.gov
The intrinsic apoptotic pathway is also a common target. Some quinazoline-sulfonamide hybrids have been shown to exert their effects by modulating the Bcl-2 family of proteins. nih.gov Docking studies suggest that these compounds can fit into the active site of the anti-apoptotic protein Bcl-2. nih.gov By inhibiting Bcl-2, they promote the release of pro-apoptotic factors from the mitochondria, such as cytochrome-c, which in turn activates the caspase cascade. jofamericanscience.org This process involves upregulating pro-apoptotic genes and downregulating anti-apoptotic ones. nih.gov
Cell Wall Biosynthesis Inhibition
In the context of antifungal activity, certain quinazolin-4(3H)-one derivatives have demonstrated efficacy against phytopathogenic fungi like Botrytis cinerea. While some antifungal agents act by inhibiting cell wall biosynthesis, the mechanism reported for these specific quinazolin-4(3H)-one bionic-alkaloids appears to be different. Preliminary studies on their mode of action indicate that they induce conspicuous wrinkling on the surface of fungal hyphae and cause an increase in the permeability of the cell membrane. This suggests a mechanism that disrupts cell membrane integrity rather than directly inhibiting the synthesis of cell wall components like chitin or glucans. This disruption of the cell membrane leads to leakage of cellular contents and ultimately, fungal cell death.
Structure Activity Relationship Sar Studies and Drug Design Principles
Impact of Substituent Nature and Position on Biological Activity
The type and location of chemical groups attached to the benzo[g]quinazolin-4(3H)-one core are critical determinants of its pharmacological profile.
The fundamental structure of this compound consists of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring, and modifications to these core structures significantly alter the molecule's properties. nih.gov The fusion of the benzene ring changes the electronic properties of the pyrimidine ring, making the two nitrogen atoms non-equivalent. nih.gov
In studies on related quinazolinone scaffolds, converting a thioxo group at position 2 to a thioether group has been shown to improve the activity profile. mdpi.com Similarly, replacing a thioxo group with a hydrazine (B178648) functional group can also lead to increased activity. mdpi.com These transformations directly alter the electronic and steric characteristics of the pyrimidine portion of the molecule, thereby affecting its interaction with biological targets. mdpi.com
Systematic evaluation of substituents at various positions has provided a detailed map of the SAR for this class of compounds. Positions 2, 3, 6, and 8 have been identified as particularly significant for modulating biological activity. nih.gov
Position 2: Substitutions at this position have a profound impact. For antiviral activity against the human rotavirus Wa strain, introducing a benzyl (B1604629) group bearing either electron-donating or electron-withdrawing groups can yield positive outcomes. mdpi.com For instance, converting a 2-thioxo group to a 2-thioether group resulted in an improved activity profile. mdpi.com In the broader quinazolin-4(3H)-one class, the presence of methyl, amine, or thiol groups at position 2 is considered essential for antimicrobial activities. nih.gov The nature of aryl substitutions is also critical; phenyl-substituted compounds have shown cytotoxic activity where naphthyl-substituted analogs were unfavorable. nih.gov
Position 3: This position is crucial for activity, and modifications can lead to significant changes in potency. In antiviral studies, substitutions with aliphatic groups like methyl and ethyl, or an aromatic moiety like a benzyl group, can enhance inhibitory effects. mdpi.com Specifically, a methyl substitution at position 3 on the benzo[g]quinazoline (B13665071) skeleton showed a high reduction (60%) in rotavirus activity. mdpi.com The presence of a substituted aromatic ring at position 3 is often considered essential for antimicrobial activity in the general quinazolinone class. nih.gov
Positions 6 and 8: Halogen atoms at positions 6 and 8 of the quinazolinone ring have been found to improve antimicrobial activities. nih.gov Specifically, substituting the main aromatic ring of quinazolinone with iodine at positions 6 and 8 significantly enhanced antibacterial activity. nih.gov More recent studies on related quinazolin-4-ones as tankyrase inhibitors have explored larger substituents at the C-8 position, finding that nitro- and diol-substituents can engage in new interactions with the target enzyme, improving both affinity and selectivity. researchgate.net
The following table summarizes the impact of various substituents on the biological activity of this compound and related quinazolinone derivatives.
| Position | Substituent/Modification | Observed Effect on Biological Activity | Source(s) |
| 2 | Benzyl with electron-donating/withdrawing groups | Increased antiviral activity | mdpi.com |
| 2 | Conversion of thioxo to thioether | Improved antiviral activity | mdpi.com |
| 2 | Methyl, amine, or thiol groups | Essential for antimicrobial activity | nih.gov |
| 2 | Phenyl group (vs. Naphthyl) | Favorable for cytotoxic activity | nih.gov |
| 3 | Methyl group | High antiviral (rotavirus) activity | mdpi.com |
| 3 | Ethyl or Benzyl groups | Enhanced antiviral inhibitory effects | mdpi.com |
| 3 | Substituted aromatic ring | Essential for antimicrobial activity | nih.gov |
| 6 & 8 | Halogen atoms (e.g., Iodine) | Improved antimicrobial/antibacterial activity | nih.gov |
| 8 | Nitro or Diol groups | Improved tankyrase inhibition and selectivity | researchgate.net |
The electronic properties of substituents play a key role in the biological activity of this compound derivatives. The presence of either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can produce a variety of activity patterns. mdpi.com
In one study, substituting a benzyl group at position 2 with EDGs like methoxy (B1213986) or EWGs like chloro (Cl) and cyano (CN) resulted in varied antiviral activity. mdpi.com For general quinazolin-4(3H)-ones, compounds with methoxy (EDG) and methyl (EDG) substituted rings were found to be more active antibacterial agents compared to those with other EDGs or EWGs. nih.gov This suggests that the electronic influence of substituents is a key factor in optimizing the therapeutic potential of these compounds, likely by affecting how the molecule binds to its target. mdpi.commdpi.com
Molecular Hybridization Strategies
Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores (biologically active moieties) into a single molecule. This approach aims to create hybrid compounds with improved affinity, better efficacy, or a dual mode of action. nih.gov For the quinazolinone scaffold, this has been a fruitful strategy. nih.govnih.gov
Examples of molecular hybridization with the quinazolinone core include:
Quinazolinone-Triazole Hybrids: Luotonin A, a natural alkaloid containing a quinazolinone core, was hybridized with triazole moieties to target histone deacetylases (HDAC) and enhancer of zeste homolog 2 (EZH2) proteins. nih.gov
Quinazolinone-Thiazolidin-4-one Hybrids: The quinazolinone scaffold has been combined with thiazolidin-4-one, another heterocycle with diverse biological activities, to create novel hybrid molecules. nih.gov
Quinazolinone-1,4-Benzoxazinone Hybrids: Using palladium-catalyzed Heck coupling, researchers have linked 1,4-benzoxazinone with quinazolinone to produce hybrids with anti-proliferative activity. nih.gov
These strategies demonstrate the versatility of the quinazolinone scaffold in creating novel molecular architectures with potentially enhanced or multi-target pharmacological profiles. nih.govnih.gov
Ligand Design and Optimization
Ligand design and optimization for this compound derivatives is a rational process guided by SAR data. The goal is to systematically modify the lead compound to enhance its biological activity, selectivity, and pharmacokinetic properties.
The process typically involves:
Identification of a Lead Compound: A derivative showing promising, albeit non-optimal, activity is selected.
SAR-Guided Modification: Based on the principles outlined in section 5.1, specific positions on the quinazolinone ring are targeted for modification. For example, knowing that small aliphatic groups at position 3 are favorable for antiviral activity, designers might synthesize a series of analogs with varying alkyl chain lengths at that position. mdpi.com
Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties (bioisosteres) to improve potency or reduce toxicity.
Computational Modeling: Utilizing techniques like molecular docking to predict how newly designed ligands will interact with the target protein, helping to prioritize which compounds to synthesize. nih.gov
For instance, in the design of novel USP7 inhibitors, a quinazolin-4(3H)-one scaffold was used as a starting point. Subsequent synthesis and biological evaluation of various derivatives led to the identification of compounds with potent inhibitory activity, which was further explained through molecular docking studies. nih.gov
Three-Dimensional Quantitative Structure-Activity Relationship (3D QSAR) Analysis
3D-QSAR is a computational chemistry technique used to establish a quantitative relationship between the 3D structural properties of a set of compounds and their biological activities. nih.govfrontiersin.org For quinazolin-4(3H)-one analogs, methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been employed to build robust predictive models. nih.govresearchgate.net
These models correlate the biological activity of the compounds with their steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. nih.gov
Model Development: In a study targeting the Epidermal Growth Factor Receptor (EGFR), robust 3D-QSAR models were developed for a series of quinazolin-4(3H)-one analogs. The best CoMFA and CoMSIA models showed strong internal validation statistics (e.g., Q² = 0.570 and 0.599, respectively) and external validation (e.g., R²pred = 0.657 and 0.681, respectively), indicating their reliability. nih.gov
Contour Map Analysis: The results of 3D-QSAR studies are often visualized as contour maps. These maps highlight regions in 3D space around the aligned molecules where specific properties are predicted to either increase or decrease biological activity. For example, a green contour in a CoMFA steric map indicates a region where bulky groups are favored, while a blue contour in an electrostatic map might show where positive charge enhances activity. nih.govunar.ac.id This information provides direct visual cues for designing more potent molecules. nih.gov
The statistical parameters from a representative 3D-QSAR study on quinazolin-4(3H)-one analogs are shown below.
| Model | R² (Correlation Coefficient) | Q² (Cross-validated R²) | R²pred (Predictive R²) | Source(s) |
| CoMFA | 0.855 | 0.570 | 0.657 | nih.gov |
| CoMSIA | 0.895 | 0.599 | 0.681 | nih.gov |
These models serve as powerful tools in the ligand design and optimization process, allowing for the virtual screening and prioritization of novel this compound derivatives before their chemical synthesis. nih.govresearchgate.net
Computational Chemistry and in Silico Studies
Molecular Docking Analysis
Molecular docking is a key computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For benzo[g]quinazolin-4(3H)-one derivatives, docking studies have been instrumental in understanding their potential as therapeutic agents, particularly as antiviral compounds.
Molecular docking simulations have been effectively used to elucidate the binding mechanisms of this compound derivatives with specific protein targets. In a study evaluating their potential against human rotavirus, several derivatives were docked into the binding site of the Wa strain protein (PDB ID: 2DWR). The analysis revealed that the compounds fit well within the protein's binding pocket, suggesting a strong potential for inhibition. mdpi.com Similarly, docking studies of 2-thioxo-benzo[g]quinazolin-4(3H)-one derivatives were performed on the coxsackievirus B4 (CVB4) 2A proteinase enzyme to understand their antiviral mechanism. nih.gov These analyses provide a visual and energetic representation of how the ligand interacts with key amino acid residues in the active site of the target protein, clarifying the structural basis for their biological activity.
A primary output of molecular docking is the prediction of binding affinity, often expressed as a docking score, which estimates the strength of the ligand-protein interaction. Lower docking scores typically indicate a more stable and favorable binding interaction. For a series of benzo[g]quinazoline (B13665071) derivatives tested against the human rotavirus Wa strain, the most effective compounds demonstrated significant binding affinities. mdpi.com The docking scores for these compounds provide a quantitative measure to rank and compare their potential efficacy.
Table 1: Molecular Docking Interaction of Selected Benzo[g]quinazoline Derivatives with Human Rotavirus Strain Wa (PDB ID: 2DWR)
| Compound | Docking Score (kcal/mol) | Interacting Residues |
|---|---|---|
| 1 | -6.83 | Not Specified |
| 3 | -7.14 | Not Specified |
| 9 | -7.18 | Not Specified |
| 16 | -6.91 | Not Specified |
Data sourced from a study on the antiviral activity of benzo[g]quinazoline derivatives. mdpi.com
These predicted affinities help prioritize compounds for further experimental testing and chemical modification to improve their binding characteristics.
Virtual Screening for Bioactive Compounds
Virtual screening utilizes computational methods to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. Studies on benzo[g]quinazoline derivatives exemplify this approach on a focused scale. Researchers have synthesized series of these compounds and evaluated their biological activity, such as their antiviral effects against herpes simplex virus (HSV-1 & 2) and coxsackievirus (CVB4). nih.gov Following initial biological screening, molecular docking is employed on the most active compounds to validate their binding modes and rationalize their activity. mdpi.com This combination of experimental screening and computational analysis allows for the rapid identification of promising lead compounds from a larger pool of synthesized derivatives, guiding further development. mdpi.comnih.gov
ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Pharmacokinetic Modeling Studies
While specific in silico ADME and pharmacokinetic modeling studies for this compound were not detailed in the available research, extensive computational analysis has been performed on the broader class of quinazolin-4(3H)-one derivatives. nih.govidaampublications.innih.gov These studies utilize various software and web tools to predict the drug-likeness and pharmacokinetic profiles of novel compounds.
Predicted ADME properties for various quinazolin-4(3H)-one series have shown favorable results. For instance, certain derivatives were predicted to have high rates of human oral absorption. nih.gov In other studies, ADME predictions indicated that all tested molecules demonstrated significant bioavailability and were non-permeant to the blood-brain barrier, suggesting a lower risk of neurological side effects. idaampublications.in Computational models also predict properties such as cytochrome P450 2D6 inhibition and potential hepatotoxicity. nih.gov These predictive studies are crucial for identifying candidates with favorable pharmacokinetic profiles early in the drug discovery process, reducing the likelihood of late-stage failures. researchgate.net
Future Directions and Research Perspectives
Development of Novel Therapeutic Agents based on the Benzo[g]quinazolin-4(3H)-one Scaffold
The inherent biological activity of the broader quinazolinone family has positioned the this compound core as a privileged scaffold for the development of new therapeutic agents. Research has demonstrated that derivatives of this structure possess a wide array of pharmacological effects, indicating significant potential for future drug discovery programs.
Antiviral Potential: A significant area of investigation is the development of antiviral agents. Derivatives of 2-thioxo-benzo[g]quinazolin-4(3H)-one have shown notable activity against a range of viruses. researchgate.netnih.gov Studies have documented their efficacy against Herpes Simplex Virus types 1 and 2 (HSV-1, HSV-2) and Coxsackievirus B4 (CVB4). researchgate.netnih.govnih.gov Further research has confirmed the antiviral properties of benzo[g]quinazolines against other significant pathogens, including Hepatitis A and C viruses (HAV, HCV) and human rotavirus. mdpi.com The persistent emergence of drug-resistant viral strains necessitates the continuous development of novel antiviral compounds, and the benzo[g]quinazoline (B13665071) scaffold represents a promising starting point for such endeavors. researchgate.netnih.gov
Antimicrobial Activity: The development of novel antibacterial and antifungal agents is another promising avenue. A synthesized series of 28 derivatives of 2-thioxo-benzo[g]quinazolin-4(3H)-one was evaluated for in vitro antimicrobial activity. nih.govresearchgate.net The findings revealed that many of these compounds possess potent activity against a broad spectrum of microbial species. nih.govresearchgate.net The antibacterial screening included five Gram-positive and five Gram-negative bacteria, while the antifungal evaluation was conducted against ten different fungal strains. nih.govresearchgate.net Notably, certain compounds demonstrated significant activity against Escherichia coli, and others were potent against various fungi, providing a solid foundation for the design of more potent antimicrobial drugs. nih.gov
| Therapeutic Area | Pathogen Examples | Key Findings |
| Antiviral | HSV-1, HSV-2, Coxsackievirus B4, HAV, HCV, Human Rotavirus | Derivatives show weak to moderate activity, providing a basis for designing more selective antiviral agents. researchgate.netnih.govmdpi.com |
| Antibacterial | Bacillus subtilis, Staphylococcus aureus, Escherichia coli | Many derivatives possess strong activity against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net |
| Antifungal | Aspergillus fumigatus, Candida albicans, Cryptococcus neoformans | Several compounds exhibit strong antifungal activity against a wide range of fungi. nih.gov |
Exploration of New Biological Targets and Pathways
While the therapeutic potential of this compound derivatives is evident, a deeper understanding of their mechanisms of action is crucial for future development. The broader class of quinazolinones is known to interact with a variety of biological targets, and identifying the specific targets of the benzo[g] fused system is a key area for future research.
Kinase Inhibition: The quinazoline (B50416) scaffold is a well-established core for numerous kinase inhibitors used in anticancer therapy, such as gefitinib and erlotinib, which primarily target the Epidermal Growth Factor Receptor (EGFR). nih.govnih.gov Derivatives of the basic quinazolin-4(3H)-one structure have been investigated as inhibitors of multiple tyrosine kinases, including Cyclin-Dependent Kinase 2 (CDK2), Human Epidermal Growth Factor Receptor 2 (HER2), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). nih.gov Future research will likely explore whether the unique polycyclic structure of this compound can be leveraged to design inhibitors with novel kinase selectivity profiles for cancer therapy.
Viral Enzyme Inhibition: In the context of their antiviral activity, specific viral proteins have been identified as potential targets. For instance, some benzoquinazoline derivatives have been evaluated as inhibitors of the Hepatitis C virus NS3/4A protease, an enzyme essential for viral replication. Molecular docking studies have also suggested that these compounds may interact with the outer capsid protein VP4 of the human rotavirus Wa strain, potentially interfering with viral entry into host cells. mdpi.com Further investigation into these and other viral protein targets, such as the 3C protease of picornaviruses, could lead to the development of targeted antiviral therapies. nih.gov
Other Potential Targets: The structural similarity to known bioactive molecules suggests a wider range of possible targets. For example, various quinazolinone derivatives have been studied as inhibitors of enzymes like Poly(ADP-ribose) polymerase-1 (PARP-1) and as modulators of receptors like the GABAa receptor. semanticscholar.orgnih.gov Exploring these and other pathways, such as those involved in inflammatory or neurodegenerative diseases, could reveal entirely new therapeutic applications for the this compound scaffold.
Advanced Synthetic Methodologies for Enhanced Accessibility and Structural Diversity
The ability to efficiently synthesize a wide variety of structurally diverse analogs is fundamental to any drug discovery program. While classical methods exist, future research is focused on developing more advanced, efficient, and environmentally friendly synthetic routes to the this compound core and its derivatives.
Multicomponent Reactions (MCRs): MCRs, which combine three or more starting materials in a single step, are powerful tools for rapidly generating molecular complexity. Two orthogonal Ugi four-component reaction (Ugi-4CR)-based strategies have been developed for the rapid synthesis of diverse substituted polycyclic quinazolinones. acs.orgnih.govacs.org These methods offer high efficiency and the ability to create large libraries of compounds for biological screening. acs.org
Catalysis-Driven Synthesis: Modern catalytic methods are being increasingly applied to the synthesis of quinazolinone scaffolds. This includes the use of palladium-catalyzed reactions for annulation and cross-coupling, as well as copper-catalyzed processes. ujpronline.com Furthermore, the development of novel, recoverable, heterogeneous nanocatalysts, such as functionalized SBA-15, presents a green and efficient approach for producing quinazolinone derivatives with high yields. nih.gov Sustainable methods, such as the use of H₂O₂ as a green oxidant, are also being explored. acs.org
Novel Cyclization Strategies: The development of new cyclization reactions is key to building the polycyclic framework. Radical cyclization and phototandem reactions have been reported for the synthesis of related polycyclic quinazolinone scaffolds. nih.gov These advanced methods, along with metal-free oxidative cyclization techniques, provide powerful alternatives to traditional synthetic approaches, enabling the construction of novel and complex benzo[g]quinazoline structures. mdpi.com
Integration of Artificial Intelligence and Machine Learning in Compound Design
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the design-synthesize-test cycle. These computational tools are being applied to the quinazolinone scaffold to design novel compounds with improved potency and desired properties.
De Novo Drug Design: Generative AI models can design entirely new molecules with specific desired characteristics. researchgate.netxjtlu.edu.cn These models can be trained on large databases of known bioactive compounds to learn the underlying principles of molecular structure and activity. tue.nl This approach has been used to identify the quinazolin-4(3H)-one scaffold as a promising starting point for designing new enzyme inhibitors, demonstrating the power of AI to explore vast chemical space and propose novel, synthetically feasible structures. researchgate.nettue.nl
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR is a computational modeling method used to predict the biological activity of compounds based on their physicochemical properties. Three-dimensional QSAR (3D-QSAR) models have been successfully constructed for various quinazolinone derivatives to understand the structural requirements for their biological activity. nih.govnih.gov These models provide valuable insights that guide the structural modification of lead compounds to enhance their potency and selectivity against targets like EGFR and matrix metalloproteinase-13 (MMP-13). nih.govfrontiersin.org
Virtual Screening and Molecular Docking: Computational techniques are used to screen large virtual libraries of compounds to identify those that are most likely to bind to a specific biological target. Molecular docking studies have been extensively used to predict and analyze the binding modes of benzo[g]quinazoline derivatives with their putative targets, such as the CVB4 2A proteinase and the HCV NS3/4A protease. nih.gov This allows for the rational design of new derivatives with improved binding affinity and, consequently, higher biological activity.
Precursor Applications in the Synthesis of Complex Bioactive Molecules (e.g., Rutaempine, Evodiamine)
Beyond their own direct therapeutic potential, quinazolinone-based structures serve as key intermediates in the synthesis of more complex, naturally occurring bioactive molecules. The quinazolin-4(3H)-one core is a foundational building block for several indoloquinazoline alkaloids, a class of natural products with significant pharmacological activities.
The synthesis of the complex alkaloids Evodiamine and Rutaecarpine can be achieved using 3-substituted quinazolin-4(3H)-ones as key precursors. These natural products have been reported to exhibit a broad spectrum of biological activities, making their efficient synthesis a topic of considerable interest. The ability to construct the quinazolinone core and then elaborate it into these more complex structures highlights the versatility of this scaffold in synthetic organic chemistry.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for benzo[g]quinazolin-4(3H)-one derivatives?
- Methodological Answer : The synthesis typically involves cyclization reactions starting from anthranilic acid derivatives or substituted benzoxazinones. For example, 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one is synthesized via nucleophilic attack of hydrazine on 2-(2-chlorophenyl)-4H-benzo[d][1,3]oxazin-4-one, followed by intramolecular cyclization under heating . Conventional heating (reflux in ethanol for 6–8 hours) yields ~70%, while microwave irradiation reduces reaction time to 15–20 minutes with improved yields (~85%) . Green methods, such as oxidative coupling of 2-aminobenzamide and benzyl alcohol using t-BuONa under oxygen, achieve up to 84% yield without transition-metal catalysts .
Q. What biological activities have been reported for this compound derivatives?
- Methodological Answer : These derivatives exhibit broad-spectrum antimicrobial activity. For instance, 2-thioxothis compound derivatives showed MIC values of 2–16 µg/mL against Staphylococcus aureus and Escherichia coli, outperforming ampicillin in some cases . Antifungal activity against Fusarium oxysporum and Candida albicans is structure-dependent; 2-phenylmethyl-3-(3-trifluoromethylphenyl) derivatives achieved >90% inhibition . Anticancer potential is linked to USP7 inhibition, with N-benzylpiperidinol derivatives demonstrating IC50 values <1 µM in vitro .
Advanced Research Questions
Q. How can microwave irradiation optimize the synthesis of this compound derivatives?
- Methodological Answer : Microwave-assisted synthesis reduces reaction times by 80–90% compared to conventional heating. For 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one, microwave conditions (150 W, 15 minutes) yield 85% versus 70% in 6 hours via reflux . This method minimizes side reactions and enhances scalability. Key parameters include power settings (100–200 W), solvent polarity, and precursor solubility.
Q. How do structural modifications at the 3-position of quinazolin-4(3H)-one affect antimicrobial efficacy?
- Methodological Answer : Substituents at the 3-position significantly influence activity. For example:
- Thiazole/Benzothiazole : 3-(Thiazol-2-yl) derivatives show potent antibacterial activity (MIC: 4 µg/mL) due to enhanced membrane permeability .
- Fluorophenyl Groups : 3-(2-fluorophenyl) derivatives exhibit superior antifungal activity (EC50: 12.5 µg/mL) against F. oxysporum via ergosterol biosynthesis inhibition .
- Amino Groups : 3-Amino derivatives demonstrate moderate activity but serve as intermediates for further functionalization .
- Structure-activity relationship (SAR) studies using Hammett constants or molecular docking can predict optimal substituents.
Q. What green chemistry approaches have been developed for synthesizing quinazolin-4(3H)-one derivatives?
- Methodological Answer : Sustainable methods include:
- Oxidative Coupling : Using 2-aminobenzamide and benzyl alcohol with t-BuONa under O2 at 120°C (solvent-free, 84% yield) .
- Fe3O4@EDTA/CuI Catalysis : For 2,3-dihydroquinazolin-4(1H)-ones, achieving 92% yield in ethanol at 80°C with recyclable catalysts .
- Microwave-Assisted Synthesis : Reduces energy consumption and solvent use by 60% .
Q. How can researchers resolve contradictions in the biological activity data of quinazolin-4(3H)-one derivatives?
- Methodological Answer : Discrepancies often arise from assay conditions or substituent effects. Strategies include:
- Standardized Assays : Use CLSI guidelines for antimicrobial testing to ensure reproducibility .
- Comparative SAR Analysis : For example, 3-(3-trifluoromethylphenyl) derivatives show consistent antifungal activity, while 3-(4-methoxybenzylidene) analogs vary due to steric hindrance .
- Computational Modeling : Molecular dynamics simulations can predict binding affinities to targets like USP7 or thymidylate synthase .
Q. What computational strategies are employed in designing quinazolin-4(3H)-one-based USP7 inhibitors for cancer therapy?
- Methodological Answer :
- Docking Studies : Virtual screening against USP7’s catalytic domain (PDB: 5NGE) identifies lead compounds with ΔG < -9 kcal/mol .
- QSAR Models : Use descriptors like logP and polar surface area to optimize bioavailability (e.g., N-benzylpiperidinol derivatives with logP ~3.2) .
- MD Simulations : Assess stability of inhibitor-enzyme complexes over 100 ns trajectories to prioritize synthesis targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
